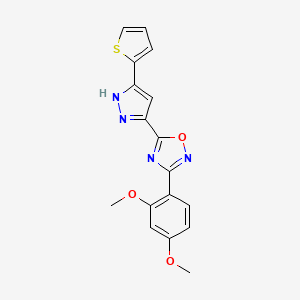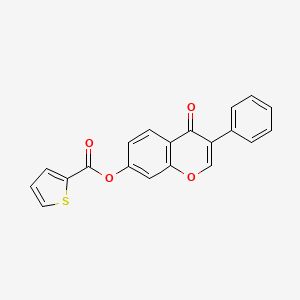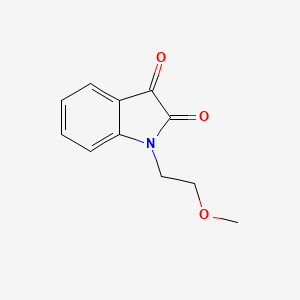
(E)-4-(3-(2,6-diphenyl-4H-thiopyran-4-ylidene)prop-1-en-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-(2,6-diphenyl-4H-thiopyran-4-ylidene)prop-1-en-1-yl)-2,6-diphenylthiopyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C37H27BF4S2 and its molecular weight is 622.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectral Characterization and Structural Analysis One application involves the spectral characterization and crystal structure determination of related tetrahydropyran-4-one thiosemicarbazones. These compounds have been studied for their molecular orbital calculations, using both ab initio and density functional methods, to understand their electronic structure and potential for interaction with other molecules. The chair conformation and equatorial orientation of substituents provide insights into the compound's stability and reactivity (S. Umamatheswari et al., 2011).
Chemical Reactivity and Synthesis Research on thiocarbonyl ylides, closely related to the compound , has revealed their role in nucleophilic reactions, offering pathways to synthesize novel compounds. These ylides exhibit high reactivity, leading to potential applications in creating new materials or chemicals with specific desired properties (R. Huisgen et al., 2001).
Materials Science and Engineering In materials science, derivatives of similar compounds have been investigated for their ability to form rigid-rod polyamide, polyimides, and polyazomethines with phenyl pendent groups. These materials exhibit unique thermal and solubility properties, making them candidates for advanced materials applications, including optoelectronics and coatings (I. Spiliopoulos & J. Mikroyannidis, 1996).
Optical and Electronic Applications Another area of application is in the development of fluorinated poly(arylene ether sulfide) polymers for optical waveguide devices. The specific structural characteristics of these polymers, related to the compound , allow for the tuning of optical properties, which is critical for the development of photonic devices (Jae-Pil Kim et al., 2001).
Electron Acceptors in Photovoltaic Cells Furthermore, fused-ring electron acceptors based on similar structural motifs have shown significant potential in enhancing the efficiency of polymer solar cells. These materials contribute to broad and strong absorption, high electron mobility, and improved photovoltaic properties, highlighting the role of specific structural features in solar energy conversion (Shuixing Dai et al., 2017).
Propiedades
IUPAC Name |
4-[(E)-3-(2,6-diphenylthiopyran-4-ylidene)prop-1-enyl]-2,6-diphenylthiopyrylium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27S2.BF4/c1-5-16-30(17-6-1)34-24-28(25-35(38-34)31-18-7-2-8-19-31)14-13-15-29-26-36(32-20-9-3-10-21-32)39-37(27-29)33-22-11-4-12-23-33;2-1(3,4)5/h1-27H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIGSXFDRDOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC=CC3=CC(=[S+]C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=C/C=C/C3=CC(=[S+]C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27BF4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)


